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Compound of Interest

Compound Name: 1,3-Diphenyl-d10-urea

Cat. No.: B591134

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diphenylurea (DPU), also known as carbanilide, is a compound with notable biological
activity, primarily recognized for its role as a cytokinin in plants, where it influences cell division
and growth.[1][2] Its derivatives have also been explored for various therapeutic applications.[3]
[4] Accurate quantification of 1,3-Diphenylurea in complex biological matrices is crucial for
pharmacokinetic studies, metabolic research, and agricultural science. The use of a stable
isotope-labeled internal standard is the gold standard for quantitative analysis by mass
spectrometry, as it effectively compensates for variations in sample preparation and instrument
response.[5]

1,3-Diphenyl-d10-urea is the deuterated analog of 1,3-Diphenylurea and serves as an ideal
internal standard for its quantitative analysis by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] Its
physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes
and experiences similar ionization effects, yet it is distinguishable by its mass-to-charge ratio
(m/z).[5]

This document provides detailed application notes and protocols for the use of 1,3-Diphenyl-
d10-urea as an internal standard for the accurate and precise quantification of 1,3-
Diphenylurea in biological samples.
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Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Diphenylurea and its deuterated

internal standard is presented in Table 1.

Property 1,3-Diphenylurea 1,3-Diphenyl-d10-urea
Molecular Formula Ci13H12N20 Ci13H2D10N20
Molecular Weight 212.25 g/mol ~222.31 g/mol
White to off-white crystalline )
Appearance ] Solid
solid
Melting Point 238-241 °C Not specified
Sparingly soluble in water.
N Soluble in organic solvents ) )
Solubility Soluble in organic solvents.
such as ethanol, methanol,
and DMSO.
CAS Number 102-07-8 108009-46-7

Application: Quantification of 1,3-Diphenylurea in

Plant Tissue
Overview

This protocol outlines a method for the extraction and quantification of 1,3-Diphenylurea from

plant tissue samples using 1,3-Diphenyl-d10-urea as an internal standard with LC-MS/MS.

Experimental Workflow
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Caption: A generalized workflow for the quantification of 1,3-Diphenylurea.
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Materials and Reagents

e 1,3-Diphenylurea analytical standard

e 1,3-Diphenyl-d10-urea (Internal Standard)

e Methanol (LC-MS grade)

o Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

o Water (LC-MS grade)

» Extraction Solvent: 80% Methanol in water

e Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

e Plant tissue samples

Protocol

3.4.1. Standard Solution Preparation

Prepare a stock solution of 1,3-Diphenylurea (1 mg/mL) in methanol.

e Prepare a stock solution of 1,3-Diphenyl-d10-urea (1 mg/mL) in methanol.

o Prepare a working internal standard solution (1 pg/mL) by diluting the stock solution with
80% methanol.

o Prepare a series of calibration standards by spiking appropriate amounts of the 1,3-
Diphenylurea stock solution into the working internal standard solution to achieve a
concentration range of 1-1000 ng/mL.

3.4.2. Sample Preparation and Extraction

o Weigh approximately 100 mg of fresh plant tissue and freeze in liquid nitrogen.
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» Homogenize the frozen tissue to a fine powder.

e To the homogenized tissue, add 1 mL of pre-chilled 80% methanol containing the internal
standard (1,3-Diphenyl-d10-urea) at a final concentration of 100 ng/mL.

» Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes.

o Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

o Collect the supernatant.

3.4.3. Solid-Phase Extraction (SPE) Cleanup

e Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

e Load the supernatant from the extraction step onto the SPE cartridge.

e Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
e Elute the analyte and internal standard with 1 mL of 80% methanol.

o Evaporate the eluate to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in 100 pL of the initial mobile phase.

LC-MS/MS Analysis

3.5.1. Liquid Chromatography Conditions
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Parameter Value

C18 reverse-phase column (e.g., 2.1 x 100 mm,

Column
1.8 um)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5puL
Column Temperature 40 °C
3.5.2. Mass Spectrometry Conditions
Parameter Value
lonization Mode Electrospray lonization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

3.5.3. MRM Transitions

The following MRM transitions should be monitored:

Collision Energy

Compound Precursor lon (m/z) Product lon (m/z) (eV)
e

1,3-Diphenylurea 213.1 93.1 25

1,3-Diphenyl-d10-urea  223.2 98.1 25
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Note: The precursor ion for 1,3-Diphenylurea is the protonated molecule [M+H]*. The major
fragment at m/z 93.1 corresponds to the aniline fragment ion. For the deuterated standard, the
precursor ion is [M+H]* and the corresponding fragment ion is shifted by 5 Da due to the five
deuterium atoms on one of the phenyl rings.

Data Analysis and Quantitative Results

The concentration of 1,3-Diphenylurea in the samples is determined by calculating the peak
area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Table 2: lllustrative Calibration Curve Data

Concentration of

. Peak Area of 1,3- Peak Area of 1,3- Peak Area Ratio

1,3-Diphenylurea . .
Diphenylurea Diphenyl-d10-urea (AnalytellS)

(ng/mL)
1 1,520 150,000 0.010
5 7,650 151,000 0.051
10 15,300 150,500 0.102
50 75,800 149,000 0.509
100 152,000 150,000 1.013
500 760,000 151,000 5.033
1000 1,510,000 149,500 10.099

Application in Biological Research: Cytokinin
Signaling

1,3-Diphenylurea exhibits cytokinin activity, a class of plant hormones that regulate various

aspects of plant growth and development.[1][2] The accurate quantification of DPU using its
deuterated internal standard can be instrumental in studies investigating its role in cytokinin
signaling pathways.

Cytokinin Signaling Pathway
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The cytokinin signaling pathway is a multi-step phosphorelay system.
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Caption: A simplified diagram of the cytokinin signaling pathway.

This pathway is initiated by the binding of cytokinin (such as 1,3-Diphenylurea) to a histidine
kinase receptor in the cell membrane. This leads to a phosphorylation cascade that ultimately
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activates transcription factors (Type-B ARRS) in the nucleus, resulting in the expression of
cytokinin-responsive genes.

Conclusion

The use of 1,3-Diphenyl-d10-urea as an internal standard provides a robust and reliable
method for the quantitative analysis of 1,3-Diphenylurea in various biological matrices. The
detailed protocols and application examples provided herein serve as a comprehensive guide
for researchers and scientists in the fields of agricultural science, drug development, and
metabolic research. The high precision and accuracy afforded by this stable isotope dilution
method are essential for generating high-quality data in these demanding research areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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